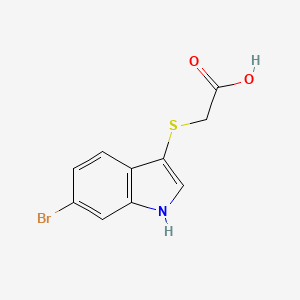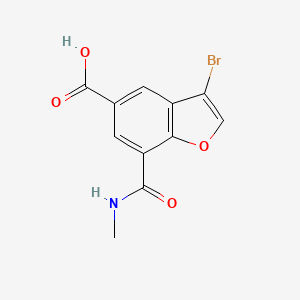![molecular formula C13H10BrN3O B14912071 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by the presence of a bromine atom at the 6th position and a phenoxymethyl group at the 2nd position of the imidazo[4,5-b]pyridine core. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the condensation of 5-bromo-2-aminopyridine with phenoxymethyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The phenoxymethyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) in toluene or ethanol.
Major Products Formed:
- Substituted imidazopyridines
- N-oxides
- Dihydro derivatives
- Biaryl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antioxidant activities.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.
Pathways Involved: It can inhibit key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(2,3,4,5-tetrafluorophenyl)-1H-imidazo[4,5-b]pyridine
- 2-Phenyl substituted benzimidazole derivatives
Comparison: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C13H10BrN3O |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-9-6-11-13(15-7-9)17-12(16-11)8-18-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16,17) |
InChI-Schlüssel |
GVSFRLHWAWMXNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)




![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)


![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)


